molecular formula C16H16F3N5O B7052729 1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide

1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B7052729
M. Wt: 351.33 g/mol
InChI Key: AYEHHHLBQYLJKC-UHFFFAOYSA-N
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Description

1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a pyrazole ring, which is further substituted with a trifluoromethyl group and a carboxamide functional group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in medicinal chemistry, material science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with a propyl halide to introduce the propyl group at the nitrogen atom.

    Pyrazole Ring Formation: The pyrazole ring can be constructed by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products where the trifluoromethyl group is replaced by the nucleophile.

Scientific Research Applications

1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzimidazole and pyrazole rings may participate in hydrogen bonding and π-π interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(methyl)pyrazole-4-carboxamide: Similar structure but lacks the trifluoromethyl group.

    1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

The presence of the trifluoromethyl group in 1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O/c1-3-8-24-12-7-5-4-6-11(12)20-15(24)21-14(25)10-9-23(2)22-13(10)16(17,18)19/h4-7,9H,3,8H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEHHHLBQYLJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CN(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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